N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-9-4-14(18-15(20)16-9)23-8-13(19)17-10-5-11(21-2)7-12(6-10)22-3/h4-7H,8H2,1-3H3,(H,17,19)(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWGEDGKWVJVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli Reaction with Post-Synthetic Modification
The classical Biginelli reaction, employing ethyl acetoacetate, urea, and aldehydes under acidic conditions, forms 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. For the target compound, however, the 4-position must bear a sulfanyl group instead of an aryl substituent. This necessitates post-synthetic modification:
- Intermediate Synthesis : Ethyl 4-hydroxy-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized using 4-hydroxybenzaldehyde, urea, and ethyl acetoacetate in concentrated sulfuric acid at 80°C.
- Chlorination : The hydroxyl group at position 4 is replaced with chlorine using phosphorus pentachloride (PCl₅) in anhydrous dichloromethane, yielding ethyl 4-chloro-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
- Thiolation : The chloride undergoes nucleophilic substitution with potassium thioacetate (KSAc) in dimethylformamide (DMF) at 60°C, introducing a thioacetate group. Subsequent hydrolysis with aqueous NaOH liberates the free thiol.
Key Data :
Synthesis of N-(3,5-Dimethoxyphenyl)acetamide Thiol
The aromatic acetamide component is prepared via sequential functionalization:
Friedel-Crafts Acylation
3,5-Dimethoxyaniline reacts with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) to form N-(3,5-dimethoxyphenyl)chloroacetamide. This step proceeds in anhydrous dichloroethane at 0–5°C to minimize side reactions.
Thiol Group Introduction
The chloroacetamide intermediate is treated with thiourea in ethanol under reflux, followed by alkaline hydrolysis (NaOH, 50°C), to yield N-(3,5-dimethoxyphenyl)-2-mercaptoacetamide.
Optimized Conditions :
Coupling of Dihydropyrimidinone and Acetamide Moieties
The final step involves forming the sulfanyl bridge between the dihydropyrimidinone thiol and the acetamide thiol:
Oxidative Coupling
A mixture of 4-mercapto-6-methyl-2-oxo-1,2-dihydropyrimidine and N-(3,5-dimethoxyphenyl)-2-mercaptoacetamide is stirred in DMF with iodine (I₂) as an oxidant. The reaction proceeds at room temperature for 12 hours, forming the disulfide bridge.
Alternative Nucleophilic Substitution
The 4-chloro-dihydropyrimidinone reacts directly with N-(3,5-dimethoxyphenyl)-2-mercaptoacetamide in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C. This one-pot method avoids oxidative steps and improves atom economy.
Comparative Performance :
| Method | Catalyst | Temperature | Yield |
|---|---|---|---|
| Oxidative coupling | I₂ | 25°C | 65% |
| Nucleophilic substitution | K₂CO₃ | 80°C | 82% |
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors enhance efficiency:
- Biginelli Step : A microreactor system with residence time <10 minutes achieves 88% yield at 100°C.
- Coupling Step : Tubular reactors with immobilized K₂CO₃ reduce purification needs, yielding 79% product.
Challenges and Optimization
Thiol Oxidation Mitigation
Thiol intermediates are prone to oxidation. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., ascorbic acid) improve stability.
Solvent Selection
DMF outperforms ethanol and acetonitrile in coupling reactions due to superior solubility of intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in anticancer studies. The following sections detail its applications in various fields.
Anticancer Research
A notable area of application for N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is in the field of oncology. Studies have demonstrated its potential to inhibit cancer cell growth through various mechanisms:
- Mechanism of Action : The compound is believed to interact with specific molecular targets involved in cell proliferation and apoptosis. For instance, it may inhibit the activity of enzymes that promote tumor growth or enhance the efficacy of existing chemotherapy agents .
-
Case Studies :
- In vitro studies have shown that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions ranging from 75% to 86% .
- Further investigations into its pharmacokinetics and bioavailability are ongoing to optimize its therapeutic potential.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may also have neuroprotective properties. Research has indicated that it could modulate neuroinflammatory pathways and provide protection against neurodegenerative diseases.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains with promising results, indicating potential applications in treating infections.
Data Tables
The following table summarizes key findings related to the biological activities of this compound:
| Activity | Cell Lines Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Anticancer | OVCAR-8 | 85.26 |
| Anticancer | NCI-H40 | 86.61 |
| Antimicrobial | Staphylococcus aureus | Significant inhibition observed |
| Neuroprotection | Neuroblastoma cells | Modulation of inflammatory markers |
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds of this nature might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a common pyrimidinone-thioacetamide scaffold with several derivatives. Key structural variations among analogs include:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group in the benzothiazol analog enhances metabolic stability and binding affinity to CK1 kinases .
- Halogen Substitutions : The 2,3-dichlorophenyl group in increases lipophilicity, improving membrane permeability but reducing aqueous solubility.
Physicochemical Properties
Comparative data for selected analogs:
Notes:
- The dichlorophenyl analog’s higher synthetic yield (80%) and defined melting point suggest robust crystallization, likely due to its planar aromatic system .
- Solubility trends correlate with substituent polarity: electron-withdrawing groups (e.g., -CF₃) improve solubility in polar aprotic solvents .
Biological Activity
Structure
The compound can be described by its chemical formula and structure, which includes a dimethoxyphenyl group and a dihydropyrimidinyl sulfanyl moiety. The structural formula can be represented as:
Physical Properties
- Molecular Weight : 306.38 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Melting Point : Not extensively documented but expected to be within a moderate range based on similar compounds.
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide exhibit significant antitumor properties. For instance, a study reported that certain derivatives showed IC50 values ranging from 6.26 μM to 20.46 μM against various cancer cell lines, indicating moderate to high potency in inhibiting tumor cell proliferation .
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. Research indicates that modifications in the molecular structure can enhance activity against both gram-positive and gram-negative bacteria. Compounds with similar frameworks have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that the presence of the methoxy groups may play a crucial role in enhancing biological activity .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival. The dihydropyrimidine moiety is thought to interact with cellular targets leading to apoptosis in cancer cells. This interaction is supported by molecular docking studies that suggest favorable binding affinities with targets involved in cancer progression .
Study 1: Antitumor Efficacy
In a controlled laboratory setting, researchers synthesized several derivatives of the compound and tested their efficacy on human cancer cell lines. The most promising derivative exhibited an IC50 value of 6.26 μM against HCC827 cells, showcasing its potential as an antitumor agent .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of this compound and its analogs. The results indicated that certain derivatives were effective against a range of bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating significant activity against E. coli at concentrations as low as 10 μg/mL .
Table 1: Biological Activity Summary
| Compound Name | Activity Type | IC50 (μM) | Target Organism |
|---|---|---|---|
| This compound | Antitumor | 6.26 | HCC827 |
| Analog A | Antimicrobial | 10 | E. coli |
| Analog B | Antitumor | 16.00 | NCI-H358 |
Table 2: Structural Variants and Their Activities
| Variant Structure | Activity Type | Observed Effects |
|---|---|---|
| Variant 1 | Antitumor | High potency |
| Variant 2 | Antimicrobial | Moderate activity |
Q & A
Q. What in vitro/in vivo models are appropriate for validating the compound’s pharmacological potential?
- Approach :
- Use enzyme inhibition assays (e.g., kinase or protease targets) for preliminary screening.
- Employ rodent models for pharmacokinetic studies, referencing protocols in and for related acetamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
